3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a versatile chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound contains a thiazolidine-2,4-dione moiety, which is known for its biological activity and is often found in pharmacologically active molecules .
Mechanism of Action
Target of Action
Thiazolidine-2,4-dione (tzd) analogues, which this compound is a derivative of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . They also inhibit cytoplasmic Mur ligases, which are involved in the synthesis of bacterial cell walls .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway by activating the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway by inhibiting cytoplasmic Mur ligases .
Pharmacokinetics
A study on a series of thiazolidin-2,4-dione derivatives revealed that all the compounds were found to be drug-like, suggesting favorable adme properties .
Result of Action
Tzd analogues are known to improve insulin resistance at the cellular level, leading to improved glucose uptake . They also inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects .
Biochemical Analysis
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety, which is a part of the 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione structure, plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that TZD analogues, which share a similar structure, can have significant effects on cells. For example, they can improve insulin resistance, which can have a profound effect on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not fully known. Tzd analogues are known to exert their effects at the molecular level through several mechanisms. They improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with an appropriate azetidine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its hypoglycemic and anticancer activities.
Industry: Utilized in material science and catalysis due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its biological activity.
5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: A derivative with antioxidant properties.
Imidazole-thiazolidine-2,4-dione conjugates: Compounds with potential anticancer activity
Uniqueness
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione stands out due to its unique combination of the azetidine and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. The compound features an azetidine ring and an isobutylsulfonyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant studies and data.
Thiazolidine derivatives, including this compound, have shown potential as anticancer agents. They interfere with cellular pathways involved in cancer progression, primarily through:
- Inhibition of Protein Kinases : These compounds can modulate signaling pathways that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : They have been observed to induce programmed cell death in various cancer cell lines.
Research Findings
In vitro studies demonstrate that this compound inhibits the growth of several cancer cell types. For example, a study indicated that thiazolidine derivatives could significantly reduce cell viability in breast cancer cell lines (MCF-7) and colorectal cancer cells (HCT116) through apoptosis induction.
Overview
The antibacterial properties of thiazolidine derivatives have also been explored. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The antibacterial activity was assessed using the broth dilution method. The MIC values for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (mg/L) | Activity Level |
---|---|---|
Staphylococcus aureus | 5.00 | Highly Active |
Escherichia coli | 10.00 | Moderately Active |
Bacillus subtilis | 7.50 | Highly Active |
Pseudomonas aeruginosa | 15.00 | Limited Activity |
Structure–Activity Relationship (SAR)
The SAR analysis suggests that the presence of the azetidine ring and isobutylsulfonyl group enhances the biological profile of this compound compared to other thiazolidine derivatives . For instance, compounds lacking these structural features exhibited significantly lower antibacterial activity.
Study on Anticancer Efficacy
A recent study focused on the efficacy of thiazolidine derivatives in inhibiting tumor growth in vivo. Mice implanted with human cancer cells were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, with significant differences observed at higher concentrations.
Study on Antibacterial Properties
Another investigation assessed the antibacterial effects against clinical isolates of Staphylococcus aureus. The study revealed that the compound demonstrated bactericidal activity at concentrations significantly lower than those required for cytotoxic effects on human cells (HEK-293), indicating a favorable therapeutic index .
Properties
IUPAC Name |
3-[1-(2-methylpropylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-7(2)6-18(15,16)11-3-8(4-11)12-9(13)5-17-10(12)14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORJUUWVAYDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(C1)N2C(=O)CSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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